(1-Bromo-2-methylpropan-2-yl)cyclopropane
Description
(1-Bromo-2-methylpropan-2-yl)cyclopropane (C₇H₁₁Br, MW 179.07 g/mol) is a brominated cyclopropane derivative featuring a tertiary carbon center bonded to a cyclopropane ring. The structure consists of a cyclopropane moiety substituted with a 1-bromo-2-methylpropan-2-yl group, where the bromine atom is attached to a tertiary carbon flanked by two methyl groups.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C7H13Br/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
UQAGMDJNYSNMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives in the presence of bromine (Br2) and a base such as triethylamine (Et3N) . This reaction typically proceeds under mild conditions and yields the desired brominated cyclopropane product.
Industrial Production Methods
Industrial production of (1-Bromo-2-methylpropan-2-yl)cyclopropane often involves the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Isomerization: Upon heating, (1-Bromo-2-methylpropan-2-yl)cyclopropane can isomerize to form 1-bromopropene and 3-bromopropene.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Triethylamine (Et3N): Acts as a base in bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Diethyl Ether: Common solvent for Grignard reactions.
Major Products Formed
Cyclopropylmagnesium Bromide: Formed in Grignard reactions.
1-Bromopropene and 3-Bromopropene: Formed during isomerization reactions.
Scientific Research Applications
(1-Bromo-2-methylpropan-2-yl)cyclopropane is used in various scientific research fields, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Cyclopropanes
(Chloromethyl)cyclopropane (C₄H₇Cl, MW 90.55 g/mol)
- Structure : A cyclopropane ring with a chloromethyl (-CH₂Cl) substituent.
- Reactivity : The primary chloride favors SN2 mechanisms due to reduced steric hindrance compared to tertiary bromides.
- Physical Properties : Estimated boiling point range: 100–120°C (based on analogous alkyl chlorides).
- Applications : Used as a building block in agrochemicals and pharmaceuticals .
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclopropane (C₇H₁₁BrO, MW 195.07 g/mol)
Non-Cyclopropane Brominated Analogs
2-Bromo-2-methylpropane (tert-Butyl bromide, C₄H₉Br, MW 137.02 g/mol)
- Structure : A tertiary bromide without a cyclopropane ring.
- Physical Properties : Boiling point: 73.1°C; highly soluble in organic solvents .
- Reactivity : Undergoes rapid SN1 reactions due to tertiary carbocation stability.
- Contrast : The cyclopropane analog may exhibit slower SN1 reactivity due to ring strain destabilizing the transition state .
2-Bromo-2-methylpropanoic acid (C₄H₇BrO₂, MW 167.01 g/mol)
Cyclopropanes with Unsaturated Substituents
1-Ethenyl-2-hexenyl cyclopropane
Aromatic Cyclopropane Derivatives
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane
Research Implications and Gaps
- Reactivity: The steric bulk of the cyclopropane ring in (1-Bromo-2-methylpropan-2-yl)cyclopropane may hinder nucleophilic attack compared to non-cyclopropane analogs like tert-butyl bromide.
- Synthetic Utility: Potential applications in drug discovery, leveraging cyclopropane’s strain energy for targeted delivery .
- Data Limitations : Critical physical properties (e.g., melting/boiling points) and detailed mechanistic studies are absent in current literature, necessitating further experimental work.
Biological Activity
(1-Bromo-2-methylpropan-2-yl)cyclopropane is a compound of interest due to its unique structural characteristics and potential biological activities. Cyclopropane derivatives, including this compound, have been studied for their diverse biological properties, ranging from enzyme inhibition to antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with (1-Bromo-2-methylpropan-2-yl)cyclopropane, supported by relevant research findings and data tables.
Structural Overview
The molecular formula of (1-Bromo-2-methylpropan-2-yl)cyclopropane is . The compound features a cyclopropane ring, which is known for its strained structure that can lead to unique reactivity patterns and biological interactions.
1. Enzyme Inhibition
Cyclopropane derivatives are often studied for their ability to inhibit various enzymes. The mechanism of action typically involves the formation of reactive intermediates that can covalently modify enzyme active sites. For instance, studies have shown that cyclopropane compounds can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
Table 1: Enzyme Inhibition by Cyclopropane Derivatives
2. Antimicrobial Properties
Research indicates that certain cyclopropane derivatives exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial effects of several cyclopropane derivatives, including (1-Bromo-2-methylpropan-2-yl)cyclopropane, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
3. Neurochemical Effects
Cyclopropane derivatives have been implicated in neurochemical modulation. For example, the ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.
Table 2: Neurochemical Effects of Cyclopropane Derivatives
The biological activity of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be attributed to several mechanisms:
- Covalent Bond Formation : The strained cyclopropane ring allows for nucleophilic attack by enzyme thiol groups, leading to irreversible inhibition.
- Electrophilic Reactivity : The presence of the bromine atom enhances electrophilicity, facilitating reactions with nucleophiles in biological systems.
- Conformational Rigidity : The cyclopropane structure provides conformational constraints that can enhance binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
